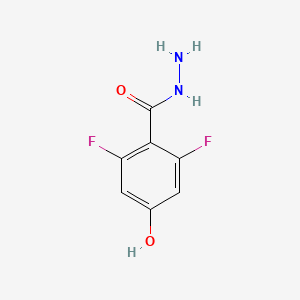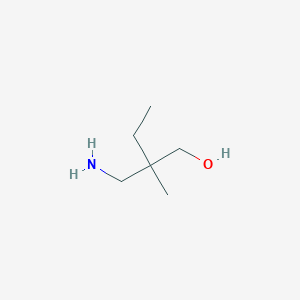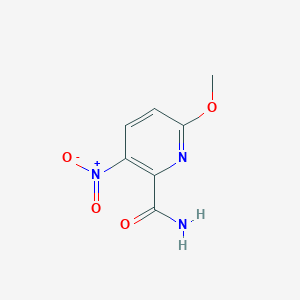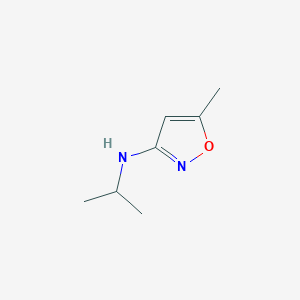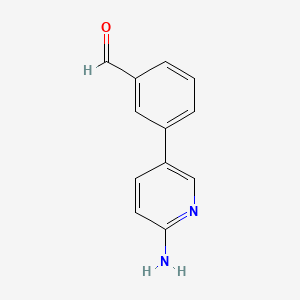
1H-Inden-7-amine
Vue d'ensemble
Description
“1H-Inden-7-amine” is a chemical compound with the molecular formula C9H9N . It is related to other compounds such as octahydro-1H-inden-5-amine and 5-Aminoindan , which are used for the synthesis of more complex compounds .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in various studies. For instance, the synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another study reported the synthesis of 2, 3-dihydro-1H-indene-1-meth-anamines from corresponding 4-nitro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring fused to a benzene ring with an amine group attached . The molecular weight is 131.17446 .
Applications De Recherche Scientifique
Synthesis of Indene Derivatives
1H-Inden-7-amine is a key component in the synthesis of various indene derivatives, which are useful in organic chemistry. A study by Magar and Lee (2013) demonstrated a method to synthesize 1H-indene-3-carboxamides or 1H-indene-3-carboxylates using a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This process is significant as it enables the synthesis of functionalized indene derivatives under catalyst-free thermal conditions, opening up new possibilities in the field of organic synthesis (Magar & Lee, 2013).
Multicomponent Synthesis for Biological Applications
Tsukamoto, Ueno, and Kondo (2007) explored a palladium(0)-catalyzed multicomponent synthesis of 1H-indenes, resulting in biologically important indenes bearing three substituents. This method allows for the creation of unsymmetrically substituted 1H-indenes, which are otherwise challenging to produce. Such compounds could have potential applications in pharmaceuticals and medicinal chemistry (Tsukamoto, Ueno, & Kondo, 2007).
Macroheterocyclic Compound Synthesis
Berezina (2018) reported on the use of 1-imino-2-phenyl-1H-inden-3-amine in the synthesis of macroheterocyclic compounds containing thiadiazole fragments. These compounds were characterized by various spectroscopic methods, indicating their potential in creating new types of macrocyclic structures with unique properties (Berezina, 2018).
Orientations Futures
Propriétés
IUPAC Name |
3H-inden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUMGPCNAPTQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Diazaspiro[2.5]octane hydrochloride](/img/structure/B3231124.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid](/img/structure/B3231135.png)
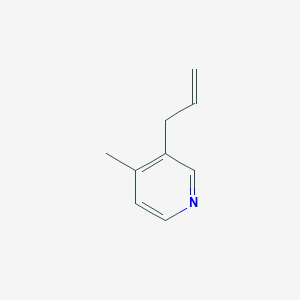
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol](/img/structure/B3231156.png)
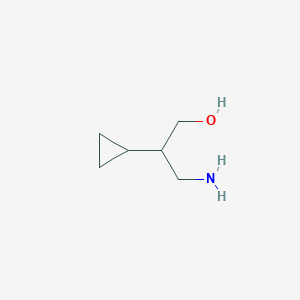
![1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B3231163.png)
